molecular formula C9H13BrOS B13317484 4-(2-Bromothiophen-3-yl)-3-methylbutan-2-ol

4-(2-Bromothiophen-3-yl)-3-methylbutan-2-ol

Cat. No.: B13317484
M. Wt: 249.17 g/mol
InChI Key: HYMUMMUBDCYMJH-UHFFFAOYSA-N
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Description

4-(2-Bromothiophen-3-yl)-3-methylbutan-2-ol is an organic compound that features a bromothiophene moiety attached to a butanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromothiophen-3-yl)-3-methylbutan-2-ol typically involves the bromination of thiophene followed by a series of reactions to introduce the butanol moiety. One common method involves the use of 3-bromothiophene as a starting material, which undergoes a Grignard reaction with an appropriate alkyl halide to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromothiophen-3-yl)-3-methylbutan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to form a thiophene derivative.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.

Major Products Formed

    Oxidation: Formation of 4-(2-Bromothiophen-3-yl)-3-methylbutan-2-one.

    Reduction: Formation of 4-(2-Thiophen-3-yl)-3-methylbutan-2-ol.

    Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-Bromothiophen-3-yl)-3-methylbutan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Bromothiophen-3-yl)-3-methylbutan-2-ol depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, it may interact with specific enzymes or receptors, although detailed studies are required to elucidate these interactions.

Comparison with Similar Compounds

Similar Compounds

    3-Bromothiophene: A simpler compound with similar reactivity but lacking the butanol moiety.

    4-(2-Thiophen-3-yl)-3-methylbutan-2-ol: A reduced form of the compound without the bromine atom.

Uniqueness

4-(2-Bromothiophen-3-yl)-3-methylbutan-2-ol is unique due to the presence of both a bromothiophene and a butanol moiety, which allows for a diverse range of chemical reactions and applications. Its structure provides a versatile platform for further functionalization and development of new materials .

Properties

Molecular Formula

C9H13BrOS

Molecular Weight

249.17 g/mol

IUPAC Name

4-(2-bromothiophen-3-yl)-3-methylbutan-2-ol

InChI

InChI=1S/C9H13BrOS/c1-6(7(2)11)5-8-3-4-12-9(8)10/h3-4,6-7,11H,5H2,1-2H3

InChI Key

HYMUMMUBDCYMJH-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=C(SC=C1)Br)C(C)O

Origin of Product

United States

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